molecular formula C15H16BrN5OS B12523986 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine CAS No. 863772-00-3

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine

Katalognummer: B12523986
CAS-Nummer: 863772-00-3
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: ICPRDIBZPUOZDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a methoxy group, and a purine base, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-bromothienylmethanol with 2-aminopurine-6-trimethylammonium chloride in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 30°C for 2 hours . The reaction mixture is then extracted with ethyl acetate and water, followed by purification through recrystallization to obtain the desired product with a yield of approximately 69% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the initial synthesis step.

    N,N-Dimethylformamide (DMF): Solvent for the reaction.

    Ethyl Acetate: Used for extraction and purification.

    Organometallic Reagents: Utilized in substitution and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety and purine base allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is unique due to its combination of a bromothiophene moiety, a methoxy group, and a purine base

Eigenschaften

CAS-Nummer

863772-00-3

Molekularformel

C15H16BrN5OS

Molekulargewicht

394.3 g/mol

IUPAC-Name

6-[(4-bromothiophen-2-yl)methoxy]-9-cyclopentylpurin-2-amine

InChI

InChI=1S/C15H16BrN5OS/c16-9-5-11(23-7-9)6-22-14-12-13(19-15(17)20-14)21(8-18-12)10-3-1-2-4-10/h5,7-8,10H,1-4,6H2,(H2,17,19,20)

InChI-Schlüssel

ICPRDIBZPUOZDL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3OCC4=CC(=CS4)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.